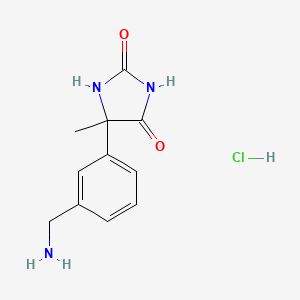
5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Material: The imidazolidine-2,4-dione core is then reacted with 3-(aminomethyl)benzaldehyde.
Reaction Conditions: This step typically involves a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride typically involves multi-step organic reactions
-
Formation of Imidazolidine-2,4-dione Core
Starting Material: The synthesis begins with the reaction of urea and an appropriate diketone under acidic conditions to form the imidazolidine-2,4-dione core.
Reaction Conditions: This step often requires heating the reactants in a solvent like ethanol or acetic acid at elevated temperatures (around 80-100°C).
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidation of the aminomethyl group can lead to the formation of corresponding imines or nitriles.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Products: Reduction can convert imines back to amines or reduce other functional groups present in the molecule.
-
Substitution
Reagents: Nucleophiles like halides or alkoxides.
Conditions: Substitution reactions often require the presence of a catalyst or elevated temperatures.
Products: Substitution at the aminomethyl group can yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazolidine-2,4-dione core is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties allow for the development of new products with enhanced performance characteristics.
作用机制
The mechanism of action of 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The imidazolidine-2,4-dione core can also participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
5-(3-(Aminomethyl)phenyl)-5-ethylimidazolidine-2,4-dione hydrochloride: Similar structure with an ethyl group instead of a methyl group.
5-(3-(Aminomethyl)phenyl)-5-phenylimidazolidine-2,4-dione hydrochloride: Contains a phenyl group instead of a methyl group.
5-(3-(Aminomethyl)phenyl)-5-propylimidazolidine-2,4-dione hydrochloride: Features a propyl group in place of the methyl group.
Uniqueness
The uniqueness of 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position of the imidazolidine-2,4-dione core influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
5-[3-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-11(9(15)13-10(16)14-11)8-4-2-3-7(5-8)6-12;/h2-5H,6,12H2,1H3,(H2,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRKWIGPUSARJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
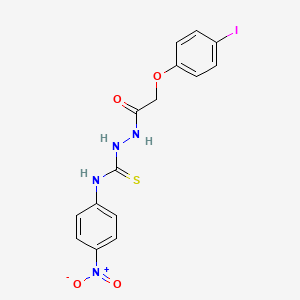

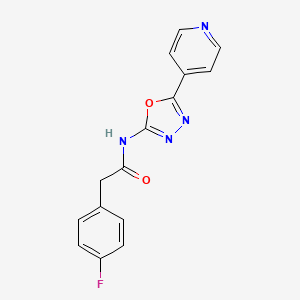
![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)
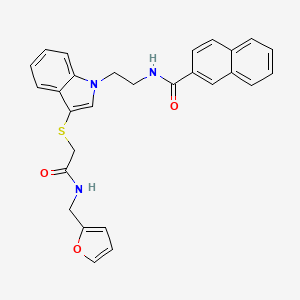
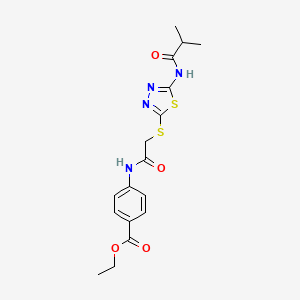
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)
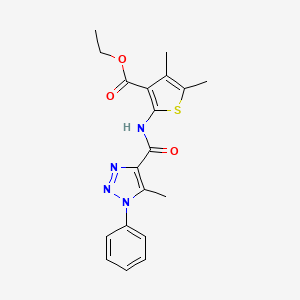
![10-(3-bromophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2496402.png)
![methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)
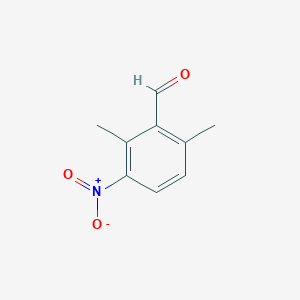
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)
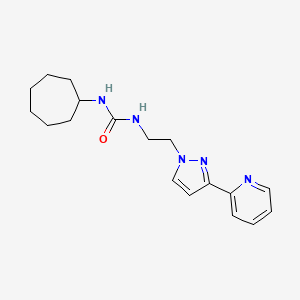
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)
